molecular formula C11H21NO3 B12287740 (S)-2-Amino-8-oxo-decanoic acid, methyl ester

(S)-2-Amino-8-oxo-decanoic acid, methyl ester

Cat. No.: B12287740
M. Wt: 215.29 g/mol
InChI Key: FHUSGPXSOOHYNA-UHFFFAOYSA-N
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Description

This compound is an amino acid derivative, featuring both an amino group and a keto group along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-8-oxo-decanoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. Another method involves the use of acid chlorides, which are treated with methanol in the presence of a base .

Industrial Production Methods

In an industrial setting, the production of amino acid methyl esters often involves large-scale esterification processes. These processes typically use methanol and a strong acid catalyst, such as sulfuric acid, to convert the amino acid into its methyl ester form . The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.

Mechanism of Action

The mechanism by which (S)-2-Amino-8-oxo-decanoic acid, methyl ester exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The keto group can participate in redox reactions, altering the redox state of biological systems . These interactions can modulate metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-8-oxo-decanoic acid, methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

IUPAC Name

methyl 2-amino-8-oxodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSGPXSOOHYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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